4-(benzenesulfonyl)-N-[4-(1,3-benzothiazol-2-yl)phenyl]butanamide
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Overview
Description
4-(benzenesulfonyl)-N-[4-(1,3-benzothiazol-2-yl)phenyl]butanamide is a synthetic organic compound that features a benzo[d]thiazole moiety, a phenyl group, and a butanamide backbone
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical assays.
Medicine: Investigation as a potential therapeutic agent for various diseases.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(benzenesulfonyl)-N-[4-(1,3-benzothiazol-2-yl)phenyl]butanamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the benzo[d]thiazole ring: This can be achieved through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.
Attachment of the phenyl group: This step may involve a Suzuki coupling reaction between the benzo[d]thiazole derivative and a phenylboronic acid.
Formation of the butanamide backbone: This can be done by reacting the intermediate with a butanoyl chloride in the presence of a base.
Introduction of the phenylsulfonyl group: This step might involve sulfonylation using phenylsulfonyl chloride under basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-(benzenesulfonyl)-N-[4-(1,3-benzothiazol-2-yl)phenyl]butanamide can undergo various types of chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions could involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, or other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.
Major Products
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.
Mechanism of Action
The mechanism of action of 4-(benzenesulfonyl)-N-[4-(1,3-benzothiazol-2-yl)phenyl]butanamide would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, modulation of signal transduction pathways, or alteration of gene expression.
Comparison with Similar Compounds
Similar Compounds
4-(benzenesulfonyl)-N-[4-(1,3-benzothiazol-2-yl)phenyl]butanamide analogs: Compounds with similar structures but different substituents on the benzo[d]thiazole or phenyl rings.
Benzo[d]thiazole derivatives: Compounds containing the benzo[d]thiazole moiety with various functional groups.
Phenylsulfonyl derivatives: Compounds with the phenylsulfonyl group attached to different backbones.
Uniqueness
This compound is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties. This uniqueness can be leveraged in the design of new compounds with improved efficacy or selectivity for specific applications.
Properties
IUPAC Name |
4-(benzenesulfonyl)-N-[4-(1,3-benzothiazol-2-yl)phenyl]butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O3S2/c26-22(11-6-16-30(27,28)19-7-2-1-3-8-19)24-18-14-12-17(13-15-18)23-25-20-9-4-5-10-21(20)29-23/h1-5,7-10,12-15H,6,11,16H2,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILUOFAIELQWRSD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)CCCC(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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